molecular formula C7H4F2O B1295323 2,5-Difluorobenzaldehyde CAS No. 2646-90-4

2,5-Difluorobenzaldehyde

Cat. No. B1295323
CAS RN: 2646-90-4
M. Wt: 142.1 g/mol
InChI Key: VVVOJODFBWBNBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of substituted benzaldehydes can involve various strategies. For instance, the synthesis of dibenzo[b,h][1,6]naphthyridines from 2-acetylaminobenzaldehyde involves sequential condensation reactions under basic conditions . Similarly, 2-aminobenzaldehydes can undergo cascade reactions with primary amines catalyzed by scandium pentafluorobenzoate to form polycyclic ring-fused aminals . These methods indicate that substituted benzaldehydes can be key intermediates in the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structure of substituted benzaldehydes can be analyzed using various theoretical and experimental techniques. For example, the exo to endo isomerization of 2,5-dimethoxybenzaldehyde was studied using density functional theory (DFT), and its binding ability was assessed through docking against DNA . Such studies can provide valuable information on the preferred conformations and reactivity of substituted benzaldehydes, which may be extrapolated to 2,5-difluorobenzaldehyde.

Chemical Reactions Analysis

Substituted benzaldehydes can participate in a variety of chemical reactions. The copper(0)/Selectfluor system can catalyze a double CH activation/oxygen insertion of 2-arylbenzaldehydes to form dibenzopyranones . This demonstrates the potential of benzaldehydes to undergo C-H activation, a useful transformation in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted benzaldehydes can be characterized using spectroscopic techniques and computational methods. For instance, the FT-IR and FT-Raman spectra of 5-fluoro-2-methylbenzaldehyde were recorded and analyzed to assign vibrational modes . Additionally, the molecular electrostatic potential and frontier molecular orbitals were calculated to understand the electronic properties . These analyses are crucial for understanding the reactivity and stability of the compounds.

Scientific Research Applications

Spectroscopic Studies

Matrix-isolation infrared spectroscopy has been used to study structural isomers of difluorobenzaldehydes, including 2,5-difluorobenzaldehyde. This research observed photo-induced rotational isomerism in these compounds, identifying anti and syn rotamers upon UV irradiation. The energy differences between these rotamers were evaluated, combining experimental infrared data with density functional theory (DFT) calculations (Itoh et al., 2011).

Electronic Absorption Spectroscopy

The electronic absorption spectra of 2,5-difluorobenzaldehyde in the UV region have been analyzed, demonstrating the presence of two π* ← π band systems. This research provides insights into the electronic structures of these molecules, which is crucial for understanding their chemical properties and potential applications (Aralakkanavar et al., 1992).

Safety And Hazards

2,5-Difluorobenzaldehyde is considered hazardous. It is flammable and its vapors may cause respiratory irritation . It can cause skin and eye irritation . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

properties

IUPAC Name

2,5-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O/c8-6-1-2-7(9)5(3-6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVOJODFBWBNBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181058
Record name 2,5-Difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluorobenzaldehyde

CAS RN

2646-90-4
Record name 2,5-Difluorobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Difluorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 194.5 g (1.70 mol) of 1,4-difluorobenzene in 2 of dry tetrahydrofuran at -60° C. was added dropwise over 45 mins 1.70 mol (2.2 M in hexane) of n-butyllithium at a rate such that the temperature remained below -55° C. The reaction mixture was stirred for 45 mins at below -50° C. and 1.5 hr at -50° to -45° C. The solution was then cooled to -60° C. and a solution to 230 g of N-methylformanilide in 300 ml of tetrahydrofuran was added dropwise over 30 mins. The mixture was stirred for 1 hr at -50° C. and allowed to warm to -30° C. over 15 mins. The mixture was then poured into ice water, neutralized (pH 6-7) with 10% sulfuric acid and extracted three times with hexane. The extracts were washed once with 1N sulfuric acid, once with saturated sodium chloride solution and concentrated to an oil. Distillation at 64°-65° C. (20 mm) provided 187.5 g (77.5%) of product.
Quantity
194.5 g
Type
reactant
Reaction Step One
Quantity
1.7 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
77.5%

Synthesis routes and methods II

Procedure details

A solution of 1,4-difluorobenzene (10 g, 87.6 mmol, 1 wt) in THF (175 mL, 17.5 vol) was stirred under nitrogen and cooled to −75 to −78° C. n-Butyllithium (82 mL of 1.6 M solution in hexanes, 131.4 mmol, 1.5 eq) was added to the reaction mixture over approximately 20 minutes while maintaining the temperature at <−65° C. After a further hour, DMF (10.16 mL, 131.4 mmol, 1.5 eq) was added over approximately 10 minutes while maintaining the temperature<−65° C. The reaction mixture was quenched after 10 minutes by the addition of acetic acid (17.5 mL, 1.75 mL) directly followed by water (440 mL, 36.4 vol). This caused the reaction to exotherm to 5° C. The cold bath was then removed, TBME (220 mL, 22 vol) added and the reaction stirred for 5 minutes. The phases were separated and the aqueous phase extracted with TBME (2×220 mL, 22 vol). The organic phases were combined, washed with 0.2 M HCl (220 mL, 22 vol), 2 M Na2CO3 (220 mL, 22 vol) then saturated brine (220 mL, 22 vol), dried over magnesium sulphate (50 g, 5 wt) and concentrated on a rotary evaporator to afford the crude product (11.07 g). Purification by Kugelrohr distillation gave the product as a clear, colourless oil (7.52 g, 60%)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
82 mL
Type
reactant
Reaction Step Two
Name
Quantity
10.16 mL
Type
reactant
Reaction Step Three
Name
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Difluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,5-Difluorobenzaldehyde
Reactant of Route 3
2,5-Difluorobenzaldehyde
Reactant of Route 4
2,5-Difluorobenzaldehyde
Reactant of Route 5
2,5-Difluorobenzaldehyde
Reactant of Route 6
2,5-Difluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.